
Diethyl 2-(2-methylallyl)malonate
Overview
Description
Diethyl 2-(2-methylallyl)malonate is an organic compound with the molecular formula C11H18O4. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by ethyl and 2-methylallyl groups. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-methylallyl)malonate can be synthesized through the alkylation of diethyl malonate. The process involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with an alkyl halide, specifically 2-methylallyl bromide, to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-methylallyl)malonate undergoes several types of chemical reactions, including:
Alkylation: The compound can be further alkylated at the alpha position using various alkyl halides.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Alkyl Halides: 2-methylallyl bromide, ethyl bromide.
Acids: Hydrochloric acid for hydrolysis.
Major Products Formed
Substituted Acetic Acids: Formed through decarboxylation.
Dialkylated Malonates: Formed through repeated alkylation steps.
Scientific Research Applications
Organic Synthesis
Diethyl 2-(2-methylallyl)malonate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, making it a valuable building block in organic chemistry.
Key Reactions
- Malonic Ester Synthesis : The compound can undergo deprotonation to form a carbanion, which can then be alkylated using various electrophiles. This reaction is pivotal in forming substituted acetic acids.
- Claisen Condensation : It can participate in Claisen condensation reactions, allowing for the formation of β-keto esters and other derivatives without the risk of self-condensation, which is often a challenge with similar compounds.
Pharmaceutical Applications
This compound has potential applications in drug development due to its structural properties that may influence biological activity.
Medicinal Chemistry
- Drug Development : The compound's derivatives are often investigated for their pharmacological effects, particularly in the synthesis of compounds with therapeutic potential.
- Examples of Derived Compounds :
- Vigabatrin : An anticonvulsant drug used for epilepsy treatment.
- Phenylbutazone : An anti-inflammatory medication.
- Nalidixic Acid : An antibiotic used to treat urinary tract infections.
Material Science
In material science, this compound can be utilized as a precursor for developing polymers and other materials due to its reactivity and ability to form cross-linked structures.
Applications
- Polymer Synthesis : It can be incorporated into polymer matrices to enhance properties such as flexibility and durability.
- Functional Materials : The unique steric and electronic properties imparted by the 2-methylallyl group make it suitable for creating materials with specific functionalities.
-
Synthesis of Vigabatrin :
- A study demonstrated the use of this compound as an intermediate in synthesizing vigabatrin through a series of alkylation reactions that enhanced its anticonvulsant properties.
-
Polymer Development :
- Research has shown that incorporating this compound into polymer formulations resulted in materials with improved thermal stability and mechanical properties, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of diethyl 2-(2-methylallyl)malonate primarily involves its ability to form enolate ions, which can then participate in nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Diethyl diallylmalonate
Uniqueness
Diethyl 2-(2-methylallyl)malonate is unique due to the presence of the 2-methylallyl group, which imparts distinct reactivity and steric properties compared to other malonate derivatives. This makes it particularly useful in specific synthetic applications where such properties are desired .
Biological Activity
Diethyl 2-(2-methylallyl)malonate is a malonate derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of malonates that are often utilized in organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₄H₂₄O₄
- Molecular Weight : 256.34 g/mol
The compound features two ethyl ester groups and a 2-methylallyl substituent, contributing to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the alkylation of diethyl malonate with 2-methylallyl halides under basic conditions. This method allows for the introduction of the 2-methylallyl group, which is essential for the biological properties observed in various studies.
Antifungal Activity
Recent studies have indicated that derivatives of diethyl malonates, including this compound, exhibit significant antifungal properties. For instance, a study evaluating various diethyl malonates highlighted that certain compounds demonstrated fungicidal effects against pathogenic fungi. The IC50 values ranged from nanomolar to micromolar concentrations, indicating strong antifungal potential. Specifically, compounds with ortho-substituted aromatic rings showed enhanced activity, suggesting that structural modifications can optimize efficacy .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Enzyme assays revealed that this compound could effectively inhibit aldose reductase, an enzyme implicated in diabetic complications. The inhibition mechanism appears to involve competitive binding to the active site of the enzyme, which may provide therapeutic benefits in managing diabetes-related conditions .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to assess the effects of this compound on various cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity against certain cancer cells while sparing normal cells, suggesting a potential role as an anticancer agent. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at specific phases .
Case Study 1: Antifungal Efficacy
In a controlled study, this compound was tested against Candida albicans. The results showed a significant reduction in fungal growth at concentrations as low as 10 µg/mL. The compound was classified as fungicidal based on its ability to completely inhibit mycelial growth over a 72-hour incubation period .
Case Study 2: Enzyme Inhibition
A comparative study on enzyme inhibitors demonstrated that this compound had an IC50 value of 5 µM against aldose reductase, showcasing its potential as a therapeutic agent for diabetes management. This was significantly lower than other tested compounds, highlighting its efficacy .
Research Findings Summary Table
Activity | Target | IC50 (µM) | Mechanism |
---|---|---|---|
Antifungal | Candida albicans | 10 | Mycelial growth inhibition |
Enzyme Inhibition | Aldose reductase | 5 | Competitive inhibition |
Cytotoxicity | Cancer cell lines | Varies (0.5-10) | Induction of apoptosis |
Properties
IUPAC Name |
diethyl 2-(2-methylprop-2-enyl)propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-5-14-10(12)9(7-8(3)4)11(13)15-6-2/h9H,3,5-7H2,1-2,4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPMGAMKZRNIIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=C)C)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286653 | |
Record name | diethyl 2-(2-methylallyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1575-67-3 | |
Record name | NSC46841 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl 2-(2-methylallyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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